Taxifolin
Overview
Description
Taxifolin, also known as dihydroquercetin, is a flavonoid compound that belongs to the subclass flavanonols in the flavonoids . It is extracted from plants such as Siberian larch and milk thistle . Taxifolin has excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities .
Synthesis Analysis
Taxifolin and related compounds are biosynthesized via the phenylpropanoid pathway . They are commercially generated in semisynthetic forms . The 2’-hydroxyl chalcone derivatives were prepared by condensation of 2′-hydroxyhypnone derivatives and phenyl aldehyde derivatives under alkali .
Molecular Structure Analysis
Taxifolin has a 3′,4′-O-dihydroxyl group in the B-ring, and a 4-keto group in the C-ring . The O-dihydroxy structure in the B ring confers stability .
Chemical Reactions Analysis
Taxifolin exhibits pleiotropic effects including anti-oxidant and anti-glycation activities . It has been demonstrated to inhibit Aβ fibril formation in vitro . It also inhibits the upregulation of IL-1β, NF-κB and IκKB expression .
Physical And Chemical Properties Analysis
Taxifolin is a brown powder with a molar mass of 304.254 g·mol −1 . It has a melting point of 237 °C . The presence of 3′,4′-O-dihydroxyl group in the B-ring, and 4-keto group in the C-ring of Taxifolin is liable for extreme radical scavenging mediated antioxidant activity .
Scientific Research Applications
Health-Promoting Effects
Taxifolin, a flavonoid found in various plants, has demonstrated a range of pharmacological activities. It shows potential in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity is particularly notable, suggesting its potential in developing treatments for various health conditions (Sunil & Xu, 2019).
Cardioprotective Effects
Taxifolin has shown protective effects against myocardial ischemia/reperfusion injury by modulating the mitochondrial apoptosis pathway, suggesting its potential use in treating cardiovascular diseases (Tang et al., 2019).
Hepatoprotective Activity
Studies indicate that taxifolin can alleviate liver fibrosis and protect against liver injury. It operates by regulating specific signaling pathways, demonstrating its efficacy as a hepatoprotective agent (Liu et al., 2021).
Antioxidant and Protective Mechanism in Toxicity
Taxifolin exhibits significant antioxidant properties and protective effects against oxidative DNA damage. It has also shown effectiveness in mitigating the toxicity of harmful substances in biological models, highlighting its role as a natural antioxidant (Manigandan et al., 2015).
Osteogenic and Dental Applications
Research shows that taxifolin can enhance osteogenic differentiation and improve bone formation, which could be beneficial in treating bone-related diseases. Its effects on alveolar bone in experimental periodontitis suggest potential applications in dental health (Alpan et al., 2020).
Neuroprotective Properties
Taxifolin has shown promise in neurodegenerative diseases such as Alzheimer's. It inhibits amyloid-β-associated processes and may improve cerebral blood flow, suggesting its potential as a therapeutic agent in neurodegenerative disorders (Tanaka et al., 2019).
Gastrointestinal Health
In studies of colitis, taxifolin demonstrated protective effects by modulating inflammatory pathways and enhancing intestinal barrier function. Its impact on gut microbiota further underscores its potential benefits for gastrointestinal health (Hou et al., 2021).
Potential in Treating Cardiac Hypertrophy and Fibrosis
Taxifolin has shown efficacy in preventing cardiac hypertrophy and attenuating ventricular fibrosis, which are critical in managing cardiovascular diseases. Its role in modulating oxidative stress and signaling pathways indicates its therapeutic potential in this area (Guo et al., 2015).
Safety And Hazards
Future Directions
Taxifolin has shown potential as a therapeutic drug for Alzheimer’s disease and metabolic diseases with a high risk for dementia . It has also shown promise for the treatment of diseases across human systems . Future research directions include exploring the therapeutic potentials of taxifolin for use in novel therapeutic strategies for CAA, AD, and metabolic diseases with an increased risk for dementia .
properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022450, DTXSID301017215 | |
Record name | (+)-Taxifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin | |
CAS RN |
480-18-2, 24198-97-8 | |
Record name | Taxifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taxifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxifolin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxifolin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-Taxifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAXIFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TAXIFOLIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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